molecular formula C17H22F2O3 B1326184 3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898787-05-8

3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B1326184
M. Wt: 312.35 g/mol
InChI Key: HEYVIMUNUXVRDS-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C17H22F2O3 . It has a molecular weight of 312.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-13(18)9-14(19)8-12/h7-9,16H,3-6,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 385.0±32.0 °C and its predicted density is 1.108±0.06 g/cm3 .

Scientific Research Applications

Fluorinated Molecules in Conducting Polymer Research

Compounds like 3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are utilized in the synthesis of various fluorinated molecules, particularly for conducting polymer research. These fluorinated compounds, including 1,2,4,5-tetrafluoro-3-(5,5-dimethyl-1,3-dioxan-2-yl)benzene, are integral in the development of partially fluorinated polyphenylenevinylene, a type of conducting polymer (Krebs & Jensen, 2003).

Synthesis for Photovoltaic Cells

Another significant application is in the creation of monomers for stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs, synthesized using similar fluorinated molecules, have been tested as active materials in photovoltaic cells, showing promise in the field of renewable energy sources (Jørgensen & Krebs, 2005).

Catalyst in Synthesis Processes

In chemical synthesis, compounds similar to 3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can act as catalysts. For instance, they're used in the synthesis of 1,8-dioxo-octahydro-xanthenes, demonstrating efficiency and simplicity in the process, which benefits pharmaceutical and chemical manufacturing industries (Heravi, 2009).

Synthesis and Spectroscopic Analysis

These compounds are also crucial in the synthesis and spectroscopic analysis of complex organic molecules. Their use aids in understanding chemical properties and interactions, which is vital in developing new materials and drugs (Vessally et al., 2011).

Development of Novel Anti-Inflammatory Drugs

Specific derivatives of these fluorinated compounds have been synthesized and evaluated for their anti-inflammatory properties. These developments are increasingly important in the pharmaceutical industry for creating new treatments for inflammatory conditions (Li et al., 2008).

properties

IUPAC Name

1-(3,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-13(18)9-14(19)8-12/h7-9,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVIMUNUXVRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645973
Record name 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898787-05-8
Record name 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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